molecular formula C18H14ClNO2S2 B2393928 2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797600-68-0

2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No. B2393928
CAS RN: 1797600-68-0
M. Wt: 375.89
InChI Key: HFVYLZRWTSCTQC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies.

Scientific Research Applications

Organic Synthesis and Reactions

Thiophene derivatives, including chlorinated thiophenes, are subjects of interest in organic chemistry due to their tautomeric properties and reactions. For example, chlorinated hydroxythiophenes have been synthesized, and their reactions studied, to explore their tautomeric properties and potential as precursors for various organic synthesis pathways (Skramstad et al., 2000). Similarly, the synthesis and reactions of chlorinated N,2-diarylacetamides have been investigated for their molecular conformations and supramolecular assembly (Nayak et al., 2014), indicating the structural versatility of these compounds.

Photocatalytic Applications

Photocatalytic oxidation of organic pollutants using semiconductor materials is another area where thiophene derivatives have been utilized. Studies on the photocatalyzed oxidation pathways of chlorophenols by CdS in different pH conditions have shown how thiophene derivatives can be involved in environmental remediation processes (Tang & Huang, 1995).

Anticancer and Antimicrobial Activities

Thiophene-based compounds, including those containing acetamide groups, have been synthesized and tested for their anticancer and antimicrobial activities. For instance, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been developed and shown to exhibit good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021). Moreover, thiophene derivatives have been evaluated for their antimicrobial activity, demonstrating their potential as novel antimicrobial agents (Mabkhot et al., 2016).

Binding and Drug Delivery Applications

Cationic polythiophenes have been explored for their DNA-binding properties and potential use as theranostic gene delivery vehicles, illustrating the application of thiophene derivatives in biomedicine and drug delivery systems (Carreon et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S2/c19-14-3-1-12(2-4-14)9-17(21)20-10-15-5-6-16(24-15)18(22)13-7-8-23-11-13/h1-8,11H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVYLZRWTSCTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

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